molecular formula C25H27FN4O3 B12150358 N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12150358
M. Wt: 450.5 g/mol
InChI Key: XPVSHUHYUDHNKO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27FN4O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This compound features a complex structure that integrates a piperidine ring, a pyridazine moiety, and an acetamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C20H23F2N3O3C_{20}H_{23}F_{2}N_{3}O_{3} with a molecular weight of approximately 353.41 g/mol. Its structural components are as follows:

  • Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.
  • Fluorinated phenyl group : Enhances lipophilicity and may influence receptor binding affinity.

Analgesic Properties

Research indicates that compounds with structural similarities to this compound exhibit significant analgesic effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways.

A study demonstrated that derivatives containing similar piperidine structures showed promising results in pain relief models, suggesting that this compound could be further explored for its analgesic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that related compounds can effectively reduce inflammation markers in various cellular models. The presence of the oxo-pyridazine moiety is believed to play a crucial role in this activity .

Preliminary findings suggest that this compound may interact with sigma receptors, which are implicated in pain modulation and neuroprotection. Further studies are required to elucidate its binding affinities and specific interactions with these receptors .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the piperidine ring.
  • Introduction of the pyridazine moiety.
  • Attachment of the benzyl and fluorinated phenyl groups.

These steps require careful control of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Study Findings Reference
Study on analgesic derivativesIdentified significant pain relief in animal models
Anti-inflammatory activity assessmentDemonstrated reduction in cytokine levels
Mechanistic study on receptor interactionsSuggested sigma receptor involvement

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties
The compound has been investigated for its analgesic properties, particularly as a potential alternative to opioids. Its structural similarity to known analgesics suggests it may interact with opioid receptors, providing pain relief while minimizing the risk of addiction associated with traditional opioids .

1.2 Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve enzyme inhibition, which is crucial for bacterial survival .

1.3 Enzyme Inhibition
The compound has demonstrated potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

Synthesis and Characterization

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the functional groups necessary for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

3.1 Study on Antibacterial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against tested strains, with some showing IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents against bacterial infections .

3.2 Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that certain derivatives could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting a protective role that may be attributed to their acetylcholinesterase inhibitory activity .

Data Summary Table

Application AreaActivity/EffectReference
Analgesic PropertiesPotential opioid receptor interaction
Antimicrobial ActivityModerate to strong activity against bacteria
Enzyme InhibitionAcetylcholinesterase inhibition
Neuroprotective EffectsReduction of neuronal cell death

Properties

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31)

InChI Key

XPVSHUHYUDHNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)F

Origin of Product

United States

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